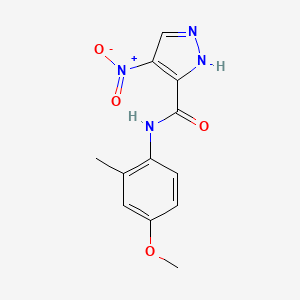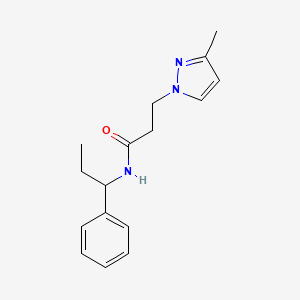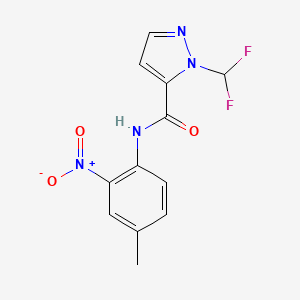![molecular formula C23H17Cl2N3O2 B10948572 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10948572.png)
4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide is an organic compound with a complex structure that includes a dichlorophenoxy group, a pyrazolyl group, and a benzamide moiety
Preparation Methods
The synthesis of 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)aniline to form the final product through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide include:
Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl]phenyl (hydroxy)carbamate: This compound has similar structural features and is used in similar applications.
4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: These compounds have been studied for their antimicrobial and antiproliferative activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17Cl2N3O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenoxy)methyl]-N-(4-pyrazol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-20-3-1-4-21(25)22(20)30-15-16-5-7-17(8-6-16)23(29)27-18-9-11-19(12-10-18)28-14-2-13-26-28/h1-14H,15H2,(H,27,29) |
InChI Key |
LRXMEVDWKPMXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Bis(difluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B10948500.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10948502.png)

![({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10948513.png)
![{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]methanone](/img/structure/B10948518.png)
![5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10948521.png)
![methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948526.png)

![methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948548.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10948551.png)

![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10948560.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea](/img/structure/B10948562.png)
